molecular formula C18H13N5O2S3 B2525087 N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021026-79-8

N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No. B2525087
M. Wt: 427.52
InChI Key: IUAOZVZHIGQWNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives has been a subject of interest due to their potential biological activities. In one study, a series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides were synthesized through a series of steps. These intermediates were then used to create thienotriazolopyrimidine-benzene-sulfonamide derivatives and functionalized thieno[3,2-d]pyrimidine derivatives with imidazole, 1,2,4-triazole, and tetrazine groups. Additionally, pyrrole derivatives and pyrrolopyrimidine/pyrrolotriazolopyrimidine functionalized thiophenes were synthesized. The structures of these compounds were confirmed using elemental analysis and spectral data .

Molecular Structure Analysis

The molecular structures of the synthesized thiophene derivatives were established through various analytical techniques. Spectral data, including IR, 1H NMR, and MS, along with elemental analysis, were used to confirm the structures of the novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide. These compounds were designed to exhibit a range of biological activities, and their structural integrity is crucial for their function .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives are complex and require precise conditions. The initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with various organic reagents led to the formation of a series of novel thiophene derivatives. These reactions were carefully monitored, and the products were analyzed to ensure the desired compounds were obtained .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The synthesized compounds were evaluated for their in vitro activity against human tumor cell lines, including liver, colon, and lung cancer, with some compounds showing higher activity than the standard drug doxorubicin. Additionally, the antibacterial activity of these compounds was assessed against Gram-positive and Gram-negative bacteria, with certain derivatives exhibiting high activity. The acute toxicity of the compounds was also determined by their LD50 values, and they were screened for antiarrhythmic, serotonin antagonist, and antianxiety activities, showing high activity compared to positive controls .

Scientific Research Applications

Chemical Synthesis and Characterization

The compound's synthesis and characterization are crucial steps in understanding its properties and potential applications. Ries et al. (2013) described an efficient synthesis procedure for a structurally similar compound, highlighting the relevance of such processes in stem cell research. This approach could be applicable for the large-scale production of N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide as well (Ries et al., 2013).

Potential Biological Applications

The compound's biological activity, particularly in antimicrobial and anticancer contexts, has been a focal point of research. Talupur et al. (2021) synthesized and characterized compounds with a similar structure, demonstrating their potential in antimicrobial evaluation and molecular docking studies. This suggests that N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide could have applications in these areas as well (Talupur et al., 2021).

Advanced Materials Development

Compounds with similar structural frameworks have been explored for their potential in creating advanced materials. Berezin et al. (2012) studied compounds that undergo specific ring closure reactions, leading to materials with desirable electrochemical properties. Such research underscores the potential of N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide in the development of new materials with specialized functions (Berezin et al., 2012).

Future Directions

The future directions for the research on benzothiazole derivatives could include further exploration of their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities. Additionally, their potential as quorum-sensing inhibitors could be further investigated .

properties

IUPAC Name

N-[6-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S3/c24-15(21-18-19-11-4-1-2-5-12(11)28-18)10-27-16-8-7-14(22-23-16)20-17(25)13-6-3-9-26-13/h1-9H,10H2,(H,19,21,24)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAOZVZHIGQWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

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